(Z)-4-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound contains several functional groups including a bromo group, a difluoro group, a prop-2-yn-1-yl group, and a benzothiazole group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzo[d]thiazol-2(3H)-ylidene and benzamide parts), a triple bond (in the prop-2-yn-1-yl group), and halogens (bromo and difluoro groups). These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the bromo group might undergo nucleophilic substitution reactions, while the triple bond in the prop-2-yn-1-yl group could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of halogens might increase its molecular weight and could influence its solubility in various solvents .Scientific Research Applications
Synthetic Methodologies
Several studies focus on the synthesis of benzamide derivatives and their structural analogs, employing various innovative approaches. For instance, microwave-assisted synthesis provides a cleaner, more efficient, and faster method for creating substituted benzamides, including those with thiazolylidene moieties, compared to traditional thermal heating methods (Saeed, 2009). This highlights the evolving techniques in chemical synthesis, emphasizing the importance of efficiency and environmental considerations in developing new compounds.
Structural and Theoretical Studies
Research on similar compounds includes detailed structural analysis, such as crystal structure determination and theoretical calculations. For example, the study of 2-bromo-N-(2,4-difluorobenzyl)benzamide showcased its synthesis, characterization, and crystal structure using X-ray diffraction analysis. This compound served as an intermediate for further chemical synthesis, demonstrating the foundational role of structural analysis in understanding and predicting the properties of new chemical entities (Polo et al., 2019).
Applications in Drug Development
Thiazolides, including compounds with benzamide moieties, have been studied for their anti-infective properties. These compounds exhibit a broad spectrum of activity against various pathogens, including helminths, protozoa, enteric bacteria, and viruses. The mechanism of action appears to involve multiple pathways, with modifications to the molecular structure affecting activity against specific targets (Hemphill, Müller, & Müller, 2012). Such research underscores the potential of benzamide derivatives in therapeutic applications, particularly in addressing infectious diseases.
Future Directions
Properties
IUPAC Name |
4-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF2N2OS/c1-2-7-22-15-13(20)8-12(19)9-14(15)24-17(22)21-16(23)10-3-5-11(18)6-4-10/h1,3-6,8-9H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWLEQQBLFVOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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